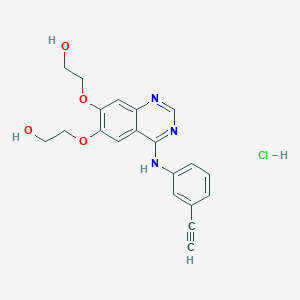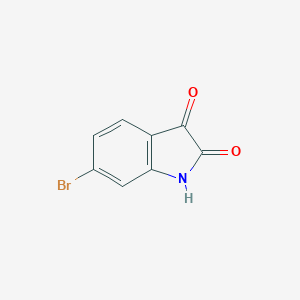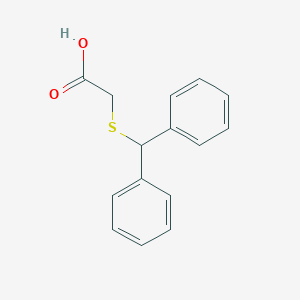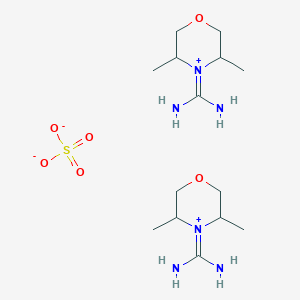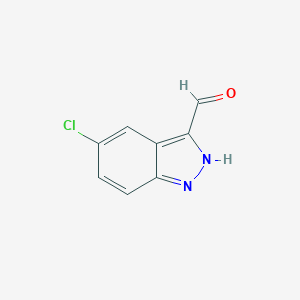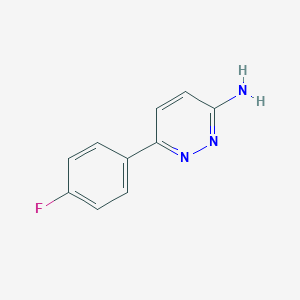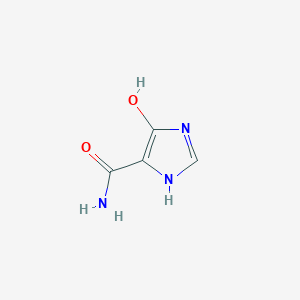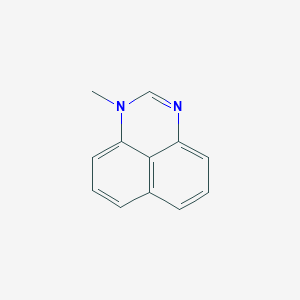
1-Methyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-perimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an interesting subject for investigation.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-perimidine varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In material science, the unique structure of 1-Methyl-1H-perimidine allows it to form stable coordination bonds with metal ions, leading to the formation of MOFs. In catalysis, 1-Methyl-1H-perimidine acts as a ligand for transition metal catalysts, facilitating the reaction by stabilizing the transition state.
Biochemical and Physiological Effects:
1-Methyl-1H-perimidine has shown minimal toxicity in in vitro and in vivo studies. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of MOFs has shown no adverse effects on the environment. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand has shown high selectivity and efficiency in various reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-1H-perimidine in scientific research is its high yield and purity in synthesis. This allows for reproducibility of experiments and reliable results. Another advantage is its versatility in various fields of research. However, a limitation of using 1-Methyl-1H-perimidine is its limited solubility in polar solvents, which can affect its application in certain reactions. Additionally, the high cost of synthesis and limited availability of this compound can hinder its use in large-scale experiments.
Orientations Futures
The future directions for 1-Methyl-1H-perimidine research are vast. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anticancer drug in clinical trials. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of novel materials such as MOFs can be further explored for its potential applications in gas storage, separation, and catalysis. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand can be optimized for higher selectivity and efficiency in various reactions. Overall, the unique structure and potential applications of 1-Methyl-1H-perimidine make it a promising subject for future scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-1H-perimidine can be achieved through several methods. One of the most common methods is the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Methyl-1H-perimidine with high yields and purity.
Applications De Recherche Scientifique
1-Methyl-1H-perimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 1-Methyl-1H-perimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In catalysis, 1-Methyl-1H-perimidine has been used as a ligand for transition metal catalysts in various reactions such as Suzuki coupling and Heck reaction.
Propriétés
Numéro CAS |
19585-93-4 |
|---|---|
Nom du produit |
1-Methyl-1H-perimidine |
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
Clé InChI |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
SMILES canonique |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Autres numéros CAS |
19585-93-4 |
Solubilité |
24.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



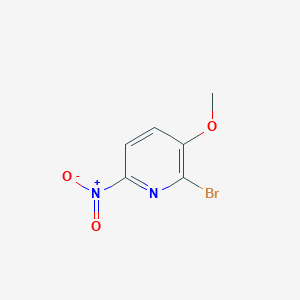
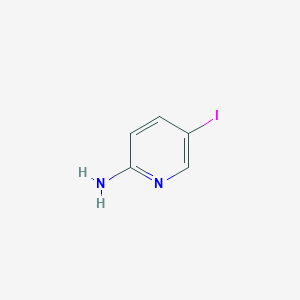
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
